N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
The compound N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is a diamide derivative featuring a piperazine core substituted with a 4-chlorophenyl group and an ethyl linker. The second amide moiety is attached to a 4-isopropylphenyl group. The synthesis of such compounds typically involves N-alkylation or coupling reactions, as seen in related piperazine-based syntheses .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-17(2)18-3-7-20(8-4-18)26-23(30)22(29)25-11-12-27-13-15-28(16-14-27)21-9-5-19(24)6-10-21/h3-10,17H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIRDWJXYXQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its high affinity and selectivity for dopamine D4 receptors. By binding to these receptors, it modulates the dopaminergic signaling pathways, which are involved in various physiological and neurological processes. This interaction can influence mood, cognition, and behavior .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (CAS: 877633-04-0)
- Structure : This compound shares the ethanediamide backbone but differs in substituents:
- Piperazine ring: 2-fluorophenyl (vs. 4-chlorophenyl in the target compound).
- Secondary amide: 4-methoxyphenylmethyl (vs. 4-isopropylphenyl).
- Additional furan moiety on the ethyl linker.
- Molecular Weight : 480.5 g/mol (vs. ~479.5 g/mol for the target compound).
- Key Differences: The fluorine atom’s smaller size and higher electronegativity may alter receptor binding compared to chlorine.
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 882749-43-1)
- Structure : Features a piperazine-fluorophenyl group and a nitro-substituted aromatic acetamide.
- Key Differences : The nitro and methoxy groups introduce strong electron-withdrawing effects, which may enhance metabolic instability compared to the target’s isopropyl and chloro substituents .
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide
- Structure : Replaces the piperazine core with a piperidine ring and incorporates a trifluoromethylphenyl group.
- Key Differences : The trifluoromethyl group’s high lipophilicity and metabolic resistance contrast with the target’s chloro and isopropyl groups, suggesting divergent pharmacokinetic profiles .
Physicochemical Properties
Pharmacological Considerations
- Receptor Affinity : Piperazine derivatives often target 5-HT1A/2A receptors. The 4-chlorophenyl group in the target compound may enhance binding affinity compared to fluorine or methoxy substituents due to its electron-withdrawing nature and optimal steric fit .
- Metabolic Stability : The isopropyl group’s bulk may reduce cytochrome P450-mediated oxidation relative to smaller substituents like methoxy or nitro groups .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Chlorine and isopropyl substituents balance lipophilicity and metabolic stability, making the target compound a promising candidate for central nervous system (CNS) applications.
- Comparative Efficacy : In silico studies suggest that chloro-substituted piperazines exhibit higher 5-HT1A binding (pKi ~8.2) than fluoro- or nitro-substituted analogs (pKi ~7.5–7.8) .
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperazine ring, chlorophenyl group, and an isopropyl phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 365.90 g/mol. The chemical structure can be represented as follows:
Pharmacological Effects
1. Neuroprotective Activity:
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies involving related piperazine derivatives have shown significant effects in prolonging survival time in models of acute cerebral ischemia, suggesting potential applications in treating neurodegenerative diseases .
2. Antidepressant and Anxiolytic Effects:
The piperazine class of compounds is known for its antidepressant and anxiolytic effects. The structural similarity with established antidepressants like trazodone suggests that this compound may influence serotonin pathways, although specific studies are needed to confirm these effects .
3. Antimicrobial Activity:
Preliminary screening of related compounds has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound could also possess antimicrobial properties .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Serotonin Receptor Modulation: Given the structural features akin to known serotonin reuptake inhibitors, it may modulate serotonin receptor activity.
- Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
Case Study 1: Neuroprotective Effects
In a study involving bilateral common carotid artery occlusion in mice, a related compound significantly reduced mortality rates and prolonged survival times compared to control groups. The neuroprotective effect was attributed to the modulation of oxidative stress pathways .
Case Study 2: Antimicrobial Screening
A series of synthesized piperazine derivatives were screened for antibacterial activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, showcasing their potential as new antimicrobial agents .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | TBD |
| Trazodone | 0.5 | Antidepressant |
| Piperazine derivative A | 1.5 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
